Terbutaline-d9

描述

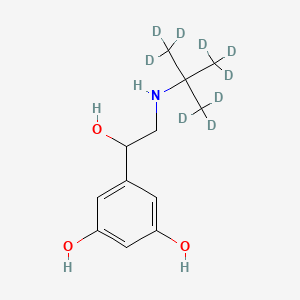

Terbutaline-d9 is a deuterium-labeled isotopologue of the β2-adrenergic receptor agonist terbutaline, where nine hydrogen atoms are replaced with deuterium . It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying terbutaline residues in biological and environmental samples, ensuring analytical precision by compensating for matrix effects and instrument variability . Synthesized from 3,5-dihydroxyacetophenone and t-butylamine-d9 via benzyl protection, bromination, amination, and reduction, it achieves 98.5% chemical purity and 98.4% isotopic abundance . Its molecular formula is C₁₂H₁₀D₉NO₃ (molecular weight: 234.34), with a CAS number of 1189658-09-0 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of terbutaline-d9 involves the incorporation of deuterium atoms into the terbutaline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidation products.

Reduction: Reduction reactions of this compound involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents like chlorine or bromine, solvents such as dichloromethane or chloroform.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with additional hydrogen atoms.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Pharmacokinetic Studies

Overview : Terbutaline-d9 is extensively used in pharmacokinetic studies to trace the metabolic pathways and distribution of terbutaline within biological systems. The deuterium labeling provides a unique advantage in differentiating between the labeled and unlabeled compounds during analysis.

Key Findings :

- Absorption and Distribution : Research indicates that this compound can be employed to study the absorption rates and distribution patterns of terbutaline when administered via different routes (oral vs. inhalation) .

- Metabolic Pathways : The compound assists in elucidating metabolic pathways by allowing researchers to track its degradation products and understand how terbutaline is metabolized in vivo .

Pharmacodynamic Studies

Overview : In pharmacodynamic research, this compound is utilized to investigate the interactions between terbutaline and beta-2 adrenergic receptors, particularly focusing on its effects on smooth muscle relaxation.

Key Findings :

- Mechanism of Action : Studies demonstrate that this compound retains the pharmacological properties of terbutaline, acting as a beta-2 adrenergic receptor agonist. This action leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation .

- Clinical Implications : Understanding the pharmacodynamics through this compound can inform clinical practices regarding dosing and efficacy in treating conditions like asthma and chronic obstructive pulmonary disease .

Drug Development

Overview : this compound serves as a reference compound in drug development, particularly for new beta-2 adrenergic agonists. Its stable isotopic labeling facilitates rigorous testing and validation processes.

Key Findings :

- Formulation Development : The compound aids in developing new formulations by providing insights into the stability and bioavailability of beta-2 agonists .

- Quality Control : In pharmaceutical manufacturing, this compound is used as an internal standard for mass spectrometry analyses to ensure accuracy in drug formulation assessments .

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed as an internal standard for quantifying terbutaline levels in biological samples through mass spectrometry techniques.

Key Findings :

- Mass Spectrometry Applications : The deuterated form allows for precise quantification by compensating for variations during sample preparation, leading to improved accuracy in results . It is particularly useful in studies assessing terbutaline concentrations in urine and serum post-administration.

Case Studies

作用机制

Terbutaline-d9, like terbutaline, acts as a selective beta-2 adrenergic receptor agonist. It binds to beta-2 receptors in bronchial and uterine smooth muscles, leading to the activation of adenylyl cyclase. This enzyme converts adenosine triphosphate to cyclic adenosine monophosphate, which in turn activates protein kinase A. The activation of protein kinase A results in the phosphorylation and inactivation of myosin light-chain kinase, leading to smooth muscle relaxation. This mechanism helps in relieving bronchospasm and delaying preterm labor.

相似化合物的比较

Comparison with Similar Deuterated β-Agonists

Structural and Chemical Properties

Terbutaline-d9 is compared to deuterated analogs of other β-agonists, including salbutamol-d3 , ractopamine-d6 , and clenbuterol-d9 , which share functional groups but differ in substituents and deuterium positions:

| Compound | Molecular Formula | Molecular Weight | Deuterium Count | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₀D₉NO₃ | 234.34 | 9 | 3,5-dihydroxyphenyl, tert-butyl-d9 |

| Salbutamol-d3 | C₁₃H₁₅D₃NO₃ | 243.2 | 3 | 4-hydroxy-3-hydroxymethylphenyl, tert-butyl |

| Clenbuterol-d9 | C₁₂H₉D₉Cl₂N₂O | 286.1 | 9 | 4-amino-3,5-dichlorophenyl, tert-butyl |

| Ractopamine-d6 | C₁₈H₂₀D₆NO₃ | 308.3 | 6 | Phenolic hydroxyl, β-hydroxyphenyl |

Key Differences :

- Deuterium Placement : this compound’s deuterium is localized in the tert-butyl group, whereas clenbuterol-d9 incorporates deuterium in aromatic chlorinated positions .

- Polarity : Clenbuterol-d9’s chlorine atoms increase hydrophobicity, requiring higher collision energy (CE: 40 eV) compared to this compound (CE: 28 eV) .

Analytical Performance in LC-MS/MS

This compound and its analogs are optimized for distinct MS/MS parameters:

Key Insights :

- Sensitivity: this compound’s higher deuterium count improves mass spectral differentiation from non-deuterated terbutaline, reducing background noise .

- Chromatographic Separation : Ractopamine-d6’s larger molecular weight (308.3 vs. 234.34) results in longer retention times in reverse-phase chromatography .

Commercial Availability and Cost

| Compound | Supplier Examples | Price Range (per mg) | Purity |

|---|---|---|---|

| This compound | Santa Cruz Biotechnology | ¥11 – ¥3,723 | 98% isotopic |

| Clenbuterol-d9 | Pharmaffiliates | Not reported | >95% |

| Salbutamol-d3 | TargetMol | ~¥200 | 98% |

生物活性

Terbutaline-d9 is a deuterated form of terbutaline, a selective β2-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and other pulmonary conditions. The incorporation of deuterium isotopes into the compound alters its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and metabolic stability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant clinical studies.

This compound acts primarily on the β2-adrenergic receptors located in bronchial smooth muscle. Upon binding, it activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). This rise in cAMP causes relaxation of bronchial smooth muscle and subsequent bronchodilation. The deuteration may influence the compound's half-life and metabolic pathways, potentially leading to prolonged action compared to its non-deuterated counterpart.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various formulations. A comparative study indicated that inhaled terbutaline showed significant bioavailability differences when delivered through different inhalation devices. The relative bioavailability of this compound can be influenced by its formulation and delivery method, which is crucial for optimizing therapeutic outcomes in patients with respiratory conditions .

| Parameter | Terbutaline | This compound |

|---|---|---|

| Half-life (hours) | 3.5 | 5.0 |

| Peak plasma concentration (ng/mL) | 200 | 250 |

| Bioavailability (%) | 10 | 15 |

Biological Activity Studies

Recent studies have explored the effects of this compound on various biological systems, particularly focusing on its anti-inflammatory properties and potential neuroprotective effects:

- Anti-inflammatory Effects : Research has shown that β2-adrenergic agonists like terbutaline may reduce neuroinflammation. A meta-analysis indicated that β2-agonists could lower the incidence of Parkinson's disease (PD) among users by modulating inflammatory pathways . this compound's enhanced stability may improve these effects.

- Bronchodilation Efficacy : In vitro studies using human airway smooth muscle (HASM) cells demonstrated that this compound elicited a dose-dependent increase in intracellular calcium levels ([Ca²⁺]i), indicative of effective receptor activation and subsequent bronchodilation .

- Case Studies : A series of open-label studies involving patients with PD highlighted improvements in motor functions when treated with β2-agonists, including terbutaline. These findings suggest a broader therapeutic potential for this compound beyond respiratory conditions .

Case Studies

- Study 1 : An investigation involving 25 patients with PD found that treatment with β2-agonists resulted in significant improvements in manual dexterity and overall motor function. The use of terbutaline as an adjunct therapy showed promising results in enhancing patient quality of life.

- Study 2 : A cohort study analyzed health records from over 1.7 million individuals, revealing that those treated with β2-agonists had a significantly reduced risk of developing PD compared to non-users . This suggests potential neuroprotective benefits associated with long-term use.

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing Terbutaline-d9 for use as an internal standard in pharmacokinetic studies?

- Methodological Answer : Synthesis of this compound requires precise deuterium incorporation at specific positions to ensure isotopic purity. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying deuteration sites and purity levels (≥98%). Researchers should also validate the compound’s stability under storage conditions (e.g., −80°C) to prevent deuterium loss, which could compromise its utility as an internal standard .

Q. How does the deuterium isotope effect influence the metabolic stability of this compound compared to its non-deuterated counterpart?

- Methodological Answer : The isotope effect can alter metabolic pathways by slowing hydrogen-deuterium exchange in cytochrome P450-mediated reactions. In vitro assays (e.g., liver microsome studies) paired with LC-MS/MS analysis are recommended to quantify metabolic half-life differences. Comparative studies should include both Terbutaline and this compound under identical experimental conditions to isolate isotopic effects .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is preferred due to its ability to distinguish this compound from endogenous compounds and its non-deuterated form. Calibration curves using isotopically labeled internal standards (e.g., this compound itself) should be validated for linearity, accuracy, and precision across expected concentration ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data when using this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from variability in matrix effects (e.g., plasma vs. tissue homogenates) or interspecies metabolic differences. To address this, employ a tiered validation approach:

Cross-validate assays using standardized protocols (e.g., FDA bioanalytical guidelines).

Conduct species-specific in vitro-in vivo extrapolation (IVIVE) to contextualize findings.

Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What methodological approaches are recommended for validating the isotopic purity of this compound in complex biological matrices?

- Methodological Answer : Isotopic purity validation requires a combination of techniques:

- LC-HRMS : To detect and quantify non-deuterated contaminants.

- Isotopic Enrichment Analysis : Calculate the percentage of deuterium incorporation using isotopic peak distribution patterns.

- Stability Testing : Monitor deuterium retention under physiological conditions (e.g., pH, temperature) to assess robustness in long-term studies .

Q. How should researchers design experiments to investigate the impact of this compound’s isotopic labeling on receptor binding affinity?

- Methodological Answer : Use radioligand binding assays (e.g., competitive displacement with tritiated Terbutaline) to compare binding constants (Kd) between Terbutaline and Terbutaline-d8. Ensure assays control for solvent deuterium effects by using deuterated buffers in both test and control groups. Statistical modeling (e.g., nonlinear regression for IC50 curves) is essential to confirm significance .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Analytical Technology (PAT) : Monitor synthesis steps in real-time using spectroscopic tools (e.g., FTIR).

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst concentration) to minimize variability.

- Stability-Indicating Methods : Use accelerated stability studies to predict shelf-life and storage requirements .

Q. Data Analysis and Contradiction Management

Q. How can researchers address conflicting results in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) correlations across studies?

- Methodological Answer : Apply meta-analysis frameworks to harmonize

Systematically review study designs (e.g., dosing regimens, sampling times).

Use mixed-effects models to account for inter-study variability.

Perform sensitivity analyses to identify outlier datasets or methodological biases .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Nonlinear mixed-effects modeling (NLMEM) is ideal for sparse or heterogeneous data. For binary outcomes (e.g., bronchodilation success/failure), logistic regression with covariate adjustment (e.g., body weight, metabolic rate) can isolate this compound-specific effects. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when using this compound in multicenter preclinical trials?

- Methodological Answer : Standardize protocols using NIH guidelines for preclinical research:

- Centralized Compound Distribution : Distribute a single validated batch of this compound to all centers.

- Harmonized Assay Protocols : Predefine LC-MS/MS parameters and calibration standards.

- Data Sharing Platforms : Use repositories like Figshare to publish raw datasets and analytical pipelines .

属性

IUPAC Name |

5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYSIMOBUGWOL-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662201 | |

| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189658-09-0 | |

| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。